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Compound Name: CAY10581

Cat. No.: B10767794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and experimental profiles of two

prominent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): CAY10581 and navoximod (also

known as GDC-0919 or NLG-919). IDO1 is a critical enzyme in the kynurenine pathway of

tryptophan metabolism and a key target in cancer immunotherapy due to its role in mediating

immune suppression.

At a Glance: Potency Comparison
Parameter CAY10581 Navoximod (GDC-0919)

Mechanism of Action
Reversible, uncompetitive

inhibitor of IDO1

Potent inhibitor of the IDO

pathway

IC50 (Enzymatic) 55 nM
28 nM (recombinant human

IDO1)

Ki Not Reported 7 nM

EC50 (Cell-based) Not Reported
70 nM, 75 nM, 950 nM (assay

dependent)

ED50 (T-cell Assay) Not Reported
80 nM (human), 120 nM

(mouse)
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In-Depth Potency Analysis
Navoximod has been extensively characterized in a variety of assay formats, demonstrating

potent inhibition of IDO1 at both the enzymatic and cellular levels. Its low nanomolar Ki and

IC50 values against the recombinant human enzyme highlight its direct and strong interaction

with the target.[1] Furthermore, its efficacy in cellular and T-cell-based assays, with EC50 and

ED50 values in the low to mid-nanomolar range, confirms its ability to counteract IDO1-

mediated immunosuppression in a biological context.[1][2]

CAY10581 is a potent, highly specific, and reversible uncompetitive inhibitor of IDO1 with a

reported IC50 of 55 nM.[3] While less data is publicly available compared to navoximod, its

nanomolar potency in enzymatic assays positions it as a significant tool for IDO1 research. The

uncompetitive mechanism of inhibition suggests that CAY10581 binds to the enzyme-substrate

complex.

Experimental Methodologies
A clear understanding of the experimental conditions is crucial for the interpretation of potency

data. Below are the detailed protocols for the key assays cited.

CAY10581 Enzymatic Assay (Inferred)
The specific protocol for the determination of CAY10581's IC50 value is detailed in Kumar et

al., J. Med. Chem. 2008, 51(6), 1706-1718. Based on common practices for IDO1 enzymatic

assays of that period, the likely composition of the incubation medium would include:

Enzyme: Purified ferric IDO1

Reductant: Ascorbic acid

Electron Carrier: Methylene blue

Substrate: L-Tryptophan

Buffer: Phosphate buffer (pH 6.5)

Other: Catalase to remove H2O2[4]
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The reaction product, kynurenine, is then quantified to determine the level of enzyme inhibition.

Navoximod In Vitro IDO Assay (Cell-based)
This assay measures the ability of navoximod to inhibit IDO1 activity in a cellular context.

Cell Line: HeLa cells are seeded in a 96-well plate.

IDO1 Induction: Recombinant human interferon-γ (IFN-γ) is added to the cells to induce the

expression of IDO1.

Compound Treatment: Various concentrations of navoximod are added to the cells.

Incubation: The cells are incubated for 48 hours.

Kynurenine Measurement: The concentration of kynurenine in the cell supernatant is

measured to determine the extent of IDO1 inhibition.[2]

Navoximod T-cell Proliferation Assay (Mixed
Lymphocyte Reaction)
This assay assesses the functional consequence of IDO1 inhibition on T-cell responses.

Cell Co-culture: IDO-expressing human monocyte-derived dendritic cells (DCs) are co-

cultured with allogeneic T-cells.

Compound Treatment: Navoximod is added to the co-culture.

Measurement of T-cell Proliferation: The proliferation of T-cells is measured to determine if

navoximod can restore T-cell responses suppressed by IDO1 activity.[2]

Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are

provided.
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Caption: IDO1 pathway and inhibitor action.
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Caption: Workflow for potency determination.
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Selectivity and Off-Target Effects
CAY10581 is described as a "highly specific" inhibitor of IDO1, though comprehensive public

data from broad kinase or other off-target panels are not readily available.[3]

Navoximod has undergone more extensive characterization. It is reported to be a weak

inhibitor of Tryptophan 2,3-dioxygenase (TDO), another enzyme that metabolizes tryptophan.

[2] Clinical trial data for navoximod indicate common treatment-related adverse events include

fatigue, rash, and chromaturia.[3][5] This suggests potential off-target effects or consequences

of on-target IDO1 inhibition in a complex biological system.

Conclusion
Both CAY10581 and navoximod are potent inhibitors of IDO1, a key target in immuno-

oncology. Navoximod has a more extensive public dataset, demonstrating its efficacy from

enzymatic to cellular and T-cell-based assays. CAY10581, with its demonstrated nanomolar

potency and uncompetitive mechanism, remains a valuable tool for IDO1 research. The choice

between these inhibitors will depend on the specific experimental needs, with navoximod

offering a more deeply characterized profile for in vitro and in vivo studies, while CAY10581
provides a potent and specific alternative for enzymatic and mechanistic studies. Researchers

should consider the different assay conditions and available selectivity data when comparing

the potency of these two compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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